molecular formula C25H22N2O4 B11604416 (4Z)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(2-methylphenyl)isoquinoline-1,3(2H,4H)-dione

(4Z)-4-{[(2,5-dimethoxyphenyl)amino]methylidene}-2-(2-methylphenyl)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B11604416
M. Wt: 414.5 g/mol
InChI Key: IYKBLGHPMZXLTM-UHFFFAOYSA-N
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Description

(4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core and methoxyphenyl and methylphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxyaniline with a suitable aldehyde to form the intermediate Schiff base, followed by cyclization with a tetrahydroisoquinoline derivative under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

(4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4E)-4-{[(2,5-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE stands out due to its complex structure and diverse functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

4-[(2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-2-(2-methylphenyl)isoquinolin-1-one

InChI

InChI=1S/C25H22N2O4/c1-16-8-4-7-11-22(16)27-24(28)19-10-6-5-9-18(19)20(25(27)29)15-26-21-14-17(30-2)12-13-23(21)31-3/h4-15,29H,1-3H3

InChI Key

IYKBLGHPMZXLTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C3=CC=CC=C3C2=O)C=NC4=C(C=CC(=C4)OC)OC)O

Origin of Product

United States

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